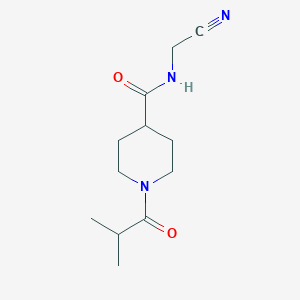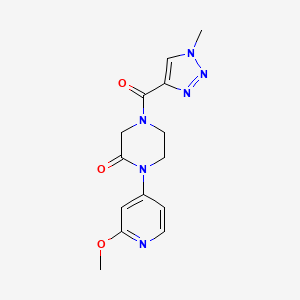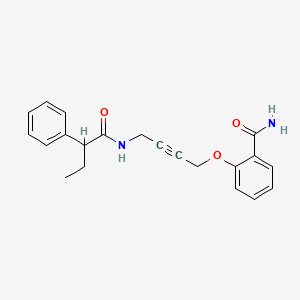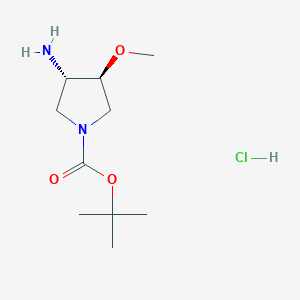
N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CMMP, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway (Zhang et al., 2018). This pathway is involved in the regulation of inflammation and pain, and the inhibition of this pathway by this compound results in a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain (Zhang et al., 2018). In addition, this compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
実験室実験の利点と制限
One of the main advantages of using N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in animal studies.
However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
将来の方向性
There are several future directions for the study of N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the further investigation of its potential as a drug candidate for the treatment of inflammatory diseases and pain. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of materials science. Finally, the synthesis of new derivatives of this compound may lead to the discovery of novel compounds with even greater potential for scientific research.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-(2-methylpropanoyl)piperidine-4-carboxylic acid with cyanomethyl chloride in the presence of a base. This compound has been studied extensively for its potential applications in medicinal chemistry and materials science. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising drug candidate for the treatment of inflammatory diseases and pain. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis method of N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylpropanoyl)piperidine-4-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been reported in a study by Zhang et al. (2018) and has been used in subsequent research studies.
科学的研究の応用
N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising drug candidate for the treatment of inflammatory diseases and pain (Zhang et al., 2018).
In addition to medicinal chemistry, this compound has also been studied for its potential applications in the field of materials science. Studies have shown that this compound can be used as a building block for the synthesis of complex organic molecules and materials (Wang et al., 2019).
特性
IUPAC Name |
N-(cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)12(17)15-7-3-10(4-8-15)11(16)14-6-5-13/h9-10H,3-4,6-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKXMANFRISBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)

![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)


![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)
![2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2956624.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)